molecular formula C21H16ClN5O B2695660 N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207012-99-4

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2695660
CAS No.: 1207012-99-4
M. Wt: 389.84
InChI Key: OEUYSOQRYFPMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzyl-carboxamide moiety at position 2. The pyridinyl and chlorophenyl substituents are critical for modulating electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

N-benzyl-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c22-17-8-10-18(11-9-17)27-20(16-7-4-12-23-14-16)19(25-26-27)21(28)24-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUYSOQRYFPMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Introduction of the benzyl group: This step involves the benzylation of the triazole ring, typically using benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the triazole ring is reacted with a chlorophenyl derivative.

    Incorporation of the pyridinyl group: This step involves the coupling of the triazole ring with a pyridinyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

    Coupling reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., potassium carbonate, sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of triazole derivatives, including N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide. The compound exhibits strong scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases.

Key Findings:

  • The compound showed a high percentage of inhibition in DPPH radical scavenging assays, indicating potent antioxidant properties with an IC50 value lower than standard antioxidants like butylated hydroxyanisole (BHA) .
  • Its structural modifications enhance its ability to act as an effective hydroxyl radical scavenger .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in breast cancer models.

Case Studies:

  • A study demonstrated that triazole analogs induce autophagy-dependent apoptosis in breast cancer cells such as MCF-7 and MDA-MB-231. The lead compound induced significant cell cycle arrest and increased reactive oxygen species levels, leading to apoptosis .
  • The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented, showcasing its potential as a therapeutic agent against various bacterial strains.

Research Insights:

  • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated strong efficacy against resistant strains .
  • Its mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound involves various synthetic strategies that enhance its biological activity.

Synthesis Techniques:

  • Common methods include click chemistry that allows for the efficient formation of triazole rings under mild conditions. This approach facilitates the introduction of diverse functional groups that can modulate biological activity .

Summary of Applications

ApplicationKey Findings
AntioxidantHigh DPPH scavenging activity; effective hydroxyl radical scavenger compared to BHA .
AnticancerInduces apoptosis in breast cancer cells; modulates signaling pathways .
AntimicrobialSignificant efficacy against resistant bacterial strains; disrupts cell wall synthesis .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl, chlorophenyl, and pyridinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations :

  • Triazole vs. Pyrazole : The pyrazole-based analogue 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () shares a carboxamide group and chlorophenyl/pyridinyl substituents but replaces the triazole core with a pyrazole. This structural change correlates with its potent CB1 receptor antagonism (IC50 = 0.139 nM), highlighting how core heterocycles influence target specificity .

Substituent Modifications :

  • Pyridinyl vs. Trifluoromethyl : In 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives (), the trifluoromethyl group at position 5 improves antitumor activity (GP = 68.09% in NCI-H522 cells), whereas the pyridinyl group in the target compound may offer enhanced π-π stacking interactions with kinase domains .
Physicochemical Properties
  • Melting Points : Triazole carboxamides typically exhibit high thermal stability. Compounds in decompose above 250°C, consistent with the target compound’s expected behavior due to aromatic stacking and hydrogen bonding .
  • Solubility: The benzyl group in the target compound may reduce aqueous solubility compared to hydroxyethyl or morpholino-substituted analogues (), which could be mitigated via prodrug strategies .

Biological Activity

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring through a [3+2] cycloaddition reaction. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound exhibits significant activity against various bacterial strains. For instance, in vitro tests have shown that it has a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also demonstrates promising anticancer activity. Research has indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins like Bcl-2 and Bax. IC50 values for these cell lines range between 10 to 30 µM, suggesting a moderate potency .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this triazole compound has been evaluated for anti-inflammatory activity. It has shown to inhibit the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages. The compound's ability to suppress NF-kB signaling pathways underlines its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes. For example, it inhibits cyclooxygenase (COX) enzymes which are crucial in inflammation.
  • DNA Intercalation : Studies suggest that this compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. Tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis markers within the tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be improved?

  • Methodological Answer : The compound is synthesized via multi-step processes, often starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key intermediates include 4-chlorophenyl azides and pyridinyl alkynes. Yield optimization involves adjusting reaction parameters (e.g., solvent polarity, catalyst loading) and purification via column chromatography. Analytical validation using 1H^1H-NMR (400 MHz, DMSO-d6d_6) and ESI-MS ensures structural fidelity . For derivatives, post-functionalization of the carboxamide group with benzyl halides under basic conditions (e.g., K2_2CO3_3/DMF) is common .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. Key steps include:

  • Data Integration : Use SAINT or APEX3.
  • Structure Solution : Direct methods (SHELXT) or intrinsic phasing (SHELXD).
  • Refinement : Anisotropic displacement parameters and hydrogen placement via SHELXL .

Advanced Research Questions

Q. What mechanisms underlie the antitumor activity of this compound, and how are target proteins validated?

  • Methodological Answer : The compound inhibits tyrosine kinases (e.g., c-Met) by binding to the ATP pocket, as shown via competitive inhibition assays (IC50_{50} values < 100 nM). Validation involves:

  • Kinase Profiling : Broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler™).
  • Apoptosis Markers : Western blotting for cleaved PARP and caspase-3 in treated cell lines (e.g., MCF-7, A549) .
  • Structural Confirmation : Co-crystallization with c-Met (PDB ID: 3LQ8) and analysis of binding interactions (e.g., hydrogen bonds with Met1160) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies (e.g., GP values ranging from 68.09% to 86.18% in NCI-H522 vs. lower activity in HT-29) may arise from differential expression of target proteins or metabolic resistance. Mitigation strategies include:

  • Orthogonal Assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis.
  • Gene Knockdown : siRNA silencing of c-Met to validate on-target effects .
  • Pharmacokinetic Profiling : Assess intracellular drug accumulation via LC-MS/MS .

Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer : Use xenograft models (e.g., BALB/c nude mice implanted with A549 tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume (caliper measurements) and body weight for toxicity. Pharmacodynamic biomarkers (e.g., plasma c-Met levels via ELISA) and histopathology (H&E staining of liver/kidney) are critical. For CNS penetration studies, employ zebrafish blood-brain barrier models .

Q. How can multi-target activity (e.g., Hsp90, B-Raf) be systematically investigated?

  • Methodological Answer :

  • Thermal Shift Assays : Detect target engagement by monitoring protein melting temperatures (ΔTm_m) upon compound binding.
  • Proteomics : SILAC-based quantification of downstream proteins (e.g., client proteins of Hsp90).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for off-targets like PDHK1 .

Q. What strategies mitigate drug resistance observed in long-term treatment with this compound?

  • Methodological Answer : Resistance mechanisms (e.g., c-Met T1010I mutations) are identified via whole-exome sequencing of resistant clones. Solutions include:

  • Combination Therapy : Pair with EGFR inhibitors (e.g., erlotinib) to block compensatory pathways.
  • Analog Design : Introduce substituents (e.g., trifluoromethyl) to enhance binding to mutant kinases .

Q. Which computational tools predict the compound’s ADMET properties, and how are they validated?

  • Methodological Answer :

  • ADMET Prediction : SwissADME for solubility (LogP < 3), permeability (Caco-2 models), and CYP450 inhibition.
  • Validation : In vitro Caco-2 assays and hepatic microsome stability tests (e.g., % remaining after 1 hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.